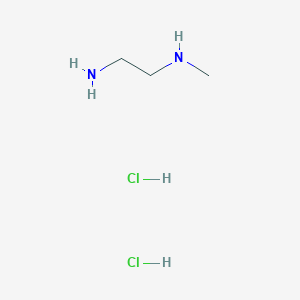

N1-Methylethane-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-methylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2ClH/c1-5-3-2-4;;/h5H,2-4H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYAMYGZPMSITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618731 | |

| Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-44-9 | |

| Record name | N~1~-Methylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of N1-Methylethane-1,2-diamine dihydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of N1-Methylethane-1,2-diamine Dihydrochloride

Abstract

N1-Methylethane-1,2-diamine, also known as N-methylethylenediamine, is a versatile diamine that serves as a crucial building block in organic synthesis and a key ligand in coordination chemistry. Its dihydrochloride salt is often preferred for its stability and solubility, making it highly valuable for researchers, particularly those in drug development and materials science. This guide provides a comprehensive overview of a representative synthesis method for this compound, detailed protocols for its characterization using modern analytical techniques, and insights into its practical applications. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists seeking to prepare and validate this important chemical compound.

Introduction: The Scientific Utility of this compound

N1-Methylethane-1,2-diamine is an unsymmetrical diamine featuring both a primary and a secondary amine functional group. This structural asymmetry is pivotal, as it allows for selective chemical modifications and imparts unique coordination properties when used as a ligand for metal catalysts. The conversion of the free base to its dihydrochloride salt enhances its stability, simplifies handling, and often improves its solubility in polar solvents, which is advantageous for various applications.

In the pharmaceutical industry, the ethylenediamine motif is a common scaffold in biologically active molecules. The introduction of a methyl group, as in N1-Methylethane-1,2-diamine, can modulate a compound's lipophilicity, basicity, and metabolic stability, making it a valuable synthon in drug discovery programs.[1] Its ability to act as a bidentate chelating agent also makes it relevant in the development of metal-based therapeutics and diagnostic agents.[2] This guide offers a robust framework for the synthesis and rigorous characterization of its dihydrochloride salt, ensuring high purity and structural integrity for demanding research applications.

Synthesis Pathway and Mechanism

The synthesis of N1-Methylethane-1,2-diamine is most commonly achieved through the mono-N-alkylation of ethylenediamine. A significant challenge in this reaction is preventing dialkylation, which leads to the formation of N,N'-dimethylethane-1,2-diamine. The core principle to favor the desired mono-methylated product is to use a large excess of ethylenediamine relative to the methylating agent. This stoichiometric imbalance ensures that the methylating agent is more likely to encounter an unreacted ethylenediamine molecule than a mono-methylated one.

The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction, which serves both to isolate and purify the product.

Overall Synthesis Scheme

The two-stage process involves the initial mono-methylation followed by acidification to form the stable dihydrochloride salt.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative method for the synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

-

Ethylenediamine (CAS 107-15-3)

-

Methyl Iodide (CAS 74-88-4)

-

Methanol (anhydrous)

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated or as a solution in isopropanol)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Dropping funnel

-

Apparatus for filtration under vacuum (Büchner funnel)

Protocol Steps:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylenediamine (120 g, 2.0 mol) dissolved in 150 mL of anhydrous methanol. The use of a large excess of ethylenediamine is critical to minimize the formation of the dialkylated byproduct.

-

Methylation: Cool the solution in an ice bath to 0-5 °C. Slowly add methyl iodide (14.2 g, 0.1 mol) dropwise from the dropping funnel over 1 hour, ensuring the temperature does not exceed 10 °C. The slow addition and low temperature help control the exothermic reaction and improve selectivity.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

Solvent and Excess Reactant Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and the bulk of the unreacted ethylenediamine. This step is crucial for the subsequent isolation.

-

Isolation of Free Base (Optional/Intermediate): The resulting residue contains the desired N1-Methylethane-1,2-diamine, along with some remaining ethylenediamine and the byproduct N,N'-dimethylethane-1,2-diamine. The free base can be purified by fractional distillation, but direct conversion to the dihydrochloride salt is often a more efficient purification method.

-

Salt Formation and Purification: Dissolve the crude residue in 200 mL of anhydrous ethanol. Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or 2 M HCl in isopropanol) until the pH is strongly acidic (pH < 2). The dihydrochloride salt will precipitate as a white solid. The use of an anhydrous solvent system is important to prevent the product from becoming hygroscopic.

-

Product Collection: Stir the resulting slurry in the ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with two portions of cold ethanol (2x 30 mL) and then with two portions of diethyl ether (2x 30 mL) to remove any remaining impurities and to facilitate drying. Dry the product under vacuum at 40-50 °C for several hours to yield pure this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for this compound.

Physical and Chemical Properties

This table summarizes the key physical and chemical identifiers for the target compound.

| Property | Value | Source |

| IUPAC Name | N'-methylethane-1,2-diamine;dihydrochloride | [3] |

| CAS Number | 64670-85-5 | [4][5] |

| Molecular Formula | C₃H₁₂Cl₂N₂ | [4] |

| Molecular Weight | 147.05 g/mol | [5] |

| Appearance | White to off-white solid or crystalline powder | [4] |

| Purity | Typically ≥95% | [4] |

Spectroscopic Analysis

The following sections detail the expected outcomes from key spectroscopic techniques.

NMR is the most powerful tool for elucidating the structure of the synthesized molecule. The spectra are typically run in a deuterated solvent such as D₂O or DMSO-d₆. In D₂O, the acidic N-H protons will exchange with deuterium and will not be visible.

Expected ¹H NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.55 | Triplet | 2H | -CH₂-NH₃⁺ | Methylene group adjacent to the primary ammonium, deshielded by the positive charge. |

| ~3.40 | Triplet | 2H | -CH₂-NH₂⁺(CH₃) | Methylene group adjacent to the secondary ammonium. |

| ~2.80 | Singlet | 3H | -CH₃ | Methyl group attached to the nitrogen. |

Expected ¹³C NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~45.0 | -CH₂-NH₂⁺(CH₃) | Carbon adjacent to the secondary ammonium. |

| ~36.5 | -CH₂-NH₃⁺ | Carbon adjacent to the primary ammonium. |

| ~33.0 | -CH₃ | Methyl carbon. |

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrochloride salt will be dominated by the ammonium salt stretches.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-2800 | N-H Stretch | Broad, strong absorption characteristic of primary (-NH₃⁺) and secondary (-NH₂⁺-) ammonium salts. |

| 2950-2850 | C-H Stretch | Aliphatic C-H stretching from the methylene and methyl groups. |

| ~1600 | N-H Bend | Asymmetric bending of the -NH₃⁺ group. |

| ~1500 | N-H Bend | Symmetric bending of the -NH₃⁺ group. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this ionic compound, Electrospray Ionization (ESI) is the preferred method. The spectrum would be run on the free base, or the dihydrochloride would show the cation.

-

Expected Molecular Ion (as free base, [M+H]⁺): m/z = 75.12

-

Rationale: The free base, C₃H₁₀N₂, has a molecular weight of 74.12 g/mol . In positive ion mode ESI-MS, it will be protonated to give a parent ion [M+H]⁺ at m/z 75.12. Major fragments would arise from the cleavage of the C-C and C-N bonds.

Characterization Workflow

The logical flow from synthesized product to confirmed structure is outlined below.

Caption: A systematic workflow for the complete characterization of the final product.

Applications and Significance

This compound is more than a simple chemical; it is an enabling tool for innovation in several scientific domains:

-

Pharmaceutical Synthesis: It serves as a key intermediate for creating more complex molecules with potential therapeutic activity. The differential reactivity of its primary and secondary amines allows for sequential, controlled synthesis of unsymmetrical derivatives.[6]

-

Ligand Development: In catalysis, it is used to synthesize bidentate ligands for transition metals. The resulting metal complexes can be effective catalysts for various organic transformations, including polymerization and asymmetric synthesis.[2]

-

Materials Science: The diamine structure is useful for synthesizing polyamides and other polymers, where it can be incorporated to modify the material's physical properties, such as thermal stability and flexibility.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Reagent Hazards: Methyl iodide is a toxic and carcinogenic substance and must be handled with extreme care. Ethylenediamine is corrosive. Concentrated hydrochloric acid is highly corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Storage: Store the final product in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has detailed a reliable and logical pathway for the synthesis and comprehensive characterization of this compound. By providing not just the protocols but also the underlying scientific rationale, it equips researchers and drug development professionals with the knowledge to confidently produce and validate this versatile chemical building block. The successful application of the described synthesis and analytical workflows will ensure the high quality of the compound, which is a prerequisite for its successful use in advanced research and development.

References

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine. Retrieved from [Link]

-

PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylethylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). N

1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). Retrieved from [Link] -

PubChem. (n.d.). N

1-Methylethane-1,2-diamine--hydrogen chloride (1/2). Retrieved from [Link] -

Chongqing Chemdad Co., Ltd. (n.d.). N1,N1,N2-triMethylethane-1,2-diaMine dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2018193482A1 - Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl).

-

Wikipedia. (n.d.). 1,1-Dimethylethylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylethylenediamine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 3. N-Methylethylenediamine | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.64670-85-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Buy N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride [smolecule.com]

An In-depth Technical Guide to N1-Methylethane-1,2-diamine Dihydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N1-Methylethane-1,2-diamine dihydrochloride, a versatile building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's characteristics, synthesis, and analytical methodologies, offering field-proven insights to support your research and development endeavors.

Introduction: The Strategic Importance of this compound in Synthesis

N1-Methylethane-1,2-diamine, in its dihydrochloride salt form, is a valuable diamine building block. The presence of both a primary and a secondary amine, with their distinct reactivities, allows for selective and sequential chemical modifications. This differential reactivity is particularly advantageous in the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of pharmacologically active compounds.[1] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. While extensive data is available for the free base, N-Methylethylenediamine, specific experimental values for the dihydrochloride salt are less commonly reported. The following tables summarize the known properties of both forms.

Table 1: General and Physical Properties

| Property | This compound | N-Methylethylenediamine (Free Base) |

| Synonyms | N-Methylethylenediamine dihydrochloride | 2-(Methylamino)ethanamine |

| CAS Number | 64670-85-5[2][3][4] | 109-81-9[5] |

| Molecular Formula | C₃H₁₂Cl₂N₂[2][3][4] | C₃H₁₀N₂[5] |

| Molecular Weight | 147.05 g/mol [2] | 74.12 g/mol [5] |

| Appearance | Solid (Purity: 95+%)[3] | Clear, colorless to slightly yellow liquid[5] |

| Melting Point | Not reported | Not reported |

| Boiling Point | Not applicable | 114-117 °C[5] |

| Density | Not applicable | 0.85 g/mL at 20 °C[5] |

| Refractive Index | Not applicable | n20/D 1.4395[5] |

Table 2: Chemical and Solubility Properties

| Property | This compound | N-Methylethylenediamine (Free Base) |

| pKa₁ | Not reported | 6.86[5] |

| pKa₂ | Not reported | 10.15[5] |

| Solubility | Soluble in water. The hydrochloride salt form generally exhibits good solubility in polar solvents and limited solubility in non-polar organic solvents. | Soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.[6] |

Synthesis and Chemical Reactivity

General Synthesis Pathway

The formation of the dihydrochloride salt is a straightforward acid-base reaction.

Caption: General synthesis of this compound.

A typical laboratory-scale synthesis would involve dissolving N-Methylethylenediamine in a suitable solvent, such as methanol or ethanol, followed by the slow addition of a stoichiometric amount of concentrated hydrochloric acid. The resulting dihydrochloride salt, being less soluble in the organic solvent, would precipitate and could then be isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

Key Chemical Reactions and Applications in Drug Development

The utility of N1-Methylethane-1,2-diamine lies in the differential reactivity of its primary and secondary amines. This allows for its use as a versatile linker in the synthesis of various pharmaceutical agents.

-

Protected Intermediates for Sequential Reactions: The secondary amine can be protected, for example with a tert-butyloxycarbonyl (Boc) group, to form N-Boc-N-methylethylenediamine.[1] This mono-protected intermediate allows for the selective reaction of the primary amine, after which the Boc group can be removed to reveal the secondary amine for further functionalization. This strategy is widely employed in the synthesis of complex molecules, including oxazolidinone antibiotics like Linezolid.[1]

Caption: Boc-protection strategy for sequential reactions.

-

Synthesis of Bioactive Molecules: N-Methylethylenediamine is a key component in the synthesis of protein kinase A (PKA) inhibitors. PKA is a significant target in drug development for various diseases, including neuropsychiatric illnesses. The diamine serves as a scaffold to which other functional groups are attached to achieve the desired inhibitory activity.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the dihydrochloride salt is expected to show characteristic signals for the methyl and methylene protons. Due to protonation, the chemical shifts of protons adjacent to the nitrogen atoms will be shifted downfield compared to the free base. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms in the molecule. The chemical shifts will also be influenced by the protonation of the amine groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the dihydrochloride salt will exhibit characteristic N-H stretching and bending vibrations for the primary and secondary ammonium groups. These bands will be broader and at a different frequency compared to the N-H vibrations in the free amine.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the cation (the protonated diamine).

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

Objective: To synthesize this compound from the free base.

Materials:

-

N-Methylethylenediamine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve N-Methylethylenediamine (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid (2.1 equivalents) dropwise to the stirred solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Remove the solvent under reduced pressure.

-

Add anhydrous diethyl ether to the residue and triturate to obtain a solid precipitate.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold anhydrous diethyl ether.

-

Dry the solid under vacuum to yield this compound.

Purity Determination by HPLC (with Derivatization)

Objective: To determine the purity of this compound using HPLC with pre-column derivatization.

Materials:

-

This compound sample

-

Derivatizing agent (e.g., Dansyl chloride)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer solution (e.g., phosphate buffer)

-

HPLC system with a suitable detector (e.g., UV or fluorescence)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of water to prepare a stock solution.

-

Derivatization: In a vial, mix an aliquot of the sample stock solution with the derivatizing agent and a buffer solution to maintain the optimal pH for the reaction. Allow the reaction to proceed for the recommended time at the specified temperature.

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Use a suitable mobile phase gradient of acetonitrile and water (with a buffer) to achieve separation.

-

Monitor the elution of the derivatized product at the appropriate wavelength for the chosen derivatizing agent.

-

Calculate the purity of the sample based on the peak area of the main product relative to the total peak area.

-

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For the free base, N-Methylethylenediamine, it is classified as a flammable liquid and can cause severe skin burns and eye damage.[7] While the dihydrochloride salt is a solid and less volatile, it may still cause skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[9][10]

Conclusion

This compound is a fundamentally important building block for medicinal chemists and drug development professionals. Its unique structure, with two amine groups of differing reactivity, provides a powerful tool for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and analytical characterization to aid researchers in its effective and safe application.

References

- Google Patents. (n.d.). Synthesis of N-(2-aminophenyl)-N',N'-dimethylethylenediamine dihydrochloride.

-

MySkinRecipes. (n.d.). N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. [Link]

-

PubChem. (n.d.). N-Methylethylenediamine. [Link]

- Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.

-

Solubility of Things. (n.d.). N-Methylethylenediamine. [Link]

- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

-

Turner Designs. (n.d.). Reagents Required. [Link]

- Google Patents. (n.d.). CN103012156A - Preparation method of N,N-diethylethylenediamine.

- Google Patents. (n.d.). CN103012156B - Preparation method of N,N-diethylethylenediamine.

-

TA Instruments. (n.d.). Modulated DSC Paper #7 Characterization of Pharmaceutical Materials. [Link]

-

National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

-

National Institutes of Health. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

ResearchGate. (2025). Comparative DSC kinetics of the reaction of DGEBA with aromatic diamines. [Link]

-

TA Instruments. (n.d.). Characterization of the Degree of Cure of Thermosetting Resins by DSC. [Link]

-

Crysdot LLC. (n.d.). This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N1-Methylethane-1,2-diamine DiHCl | CymitQuimica [cymitquimica.com]

- 3. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]

- 4. eMolecules N1-Methylethane-1,2-diamine DiHCl | 64670-85-5 | MFCD11846207 | Fisher Scientific [fishersci.com]

- 5. N-METHYLETHYLENEDIAMINE | 109-81-9 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. N-1-Naphthylethylenediamine Dihydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

N1-Methylethane-1,2-diamine Dihydrochloride: A Technical Guide for Advanced Drug Development

Foreword: The Strategic Utility of a Versatile Diamine Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel active pharmaceutical ingredients (APIs). N1-Methylethane-1,2-diamine dihydrochloride (CAS 64670-85-5), a simple yet highly functionalized diamine, represents a key intermediate with significant potential in drug discovery and development. Its unique structural motif, featuring a primary and a secondary amine with differential reactivity, allows for regioselective elaboration, making it an invaluable component in the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in the generation of life-saving therapeutics. The content herein is curated for the discerning researcher, scientist, and drug development professional, offering not just protocols, but a deeper understanding of the causality behind the scientific principles at play.

Core Compound Identity and Physicochemical Profile

This compound is the salt form of N-methylethylenediamine, which enhances its stability and handling properties, rendering it a readily usable solid in a laboratory setting.

| Property | Value | Source |

| CAS Number | 64670-85-5 | [1] |

| Molecular Formula | C₃H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 147.05 g/mol | [1] |

| Synonyms | N-Methylethylenediamine dihydrochloride, 2-(Methylamino)ethanamine dihydrochloride | [2] |

| Appearance | Solid (predicted) | Inferred from salt form |

| Melting Point | Data not available | |

| Boiling Point | Data not available for the salt. Free base: 114-117 °C | [3] |

| Solubility | Expected to be soluble in water. | Inferred from salt form[4] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Protocol

The most reliable and scalable synthesis of this compound involves a two-step process: the protection of one of the amine groups of N-methylethylenediamine, followed by deprotection under acidic conditions to yield the desired dihydrochloride salt. The use of a tert-butyloxycarbonyl (Boc) protecting group is a well-established and efficient strategy.[5]

Step 1: Synthesis of N-Boc-N'-methylethylenediamine

The differential reactivity of the primary and secondary amines in N-methylethylenediamine can be exploited for regioselective protection. However, a more common and controlled approach involves the protection of a symmetric diamine followed by methylation, or the protection of the commercially available N-methylethylenediamine. A general procedure for the Boc-protection of N-methylethylenediamine is as follows:

Protocol:

-

Dissolve N-methylethylenediamine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

To this solution, add di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted starting material and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-N'-methylethylenediamine, which can be purified further by column chromatography if necessary.[6]

Step 2: Deprotection to this compound

The Boc group is readily cleaved under acidic conditions to afford the free amine, which in the presence of hydrochloric acid, precipitates as the dihydrochloride salt.[5]

Protocol:

-

Dissolve N-Boc-N'-methylethylenediamine (1.0 equiv) in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol.

-

To this solution, add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M solution, 2.2-3.0 equiv) dropwise at 0 °C.

-

Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can range from 1 to 16 hours.

-

The product, this compound, will often precipitate from the solution.

-

If precipitation occurs, the solid can be collected by vacuum filtration and washed with a non-polar solvent like diethyl ether to remove any organic impurities.

-

If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude dihydrochloride salt, which can then be triturated with diethyl ether to induce solidification and remove soluble impurities.

-

The resulting solid is dried under vacuum to yield pure this compound.[5]

Caption: Synthetic workflow for this compound.

Applications in Drug Development: A Focus on Oxazolidinone Antibiotics

The primary utility of this compound in drug development lies in its role as a versatile building block for introducing a key pharmacophoric element into API scaffolds. A prominent example is its application in the synthesis of oxazolidinone antibiotics, a critical class of drugs for treating multi-drug resistant bacterial infections.[6]

Role in the Synthesis of Linezolid and Delpazolid

Linezolid, the first clinically approved oxazolidinone antibiotic, and Delpazolid, a next-generation oxazolidinone for the treatment of tuberculosis, both feature a substituted N-methylethylenediamine moiety as a crucial part of their structure.[6][7] The N-methylethylenediamine fragment is typically introduced via nucleophilic substitution of a suitable leaving group on the oxazolidinone core.

The use of mono-protected N-methylethylenediamine, such as N-Boc-N'-methylethylenediamine, is advantageous in these syntheses as it prevents undesired side reactions and allows for a more controlled and higher-yielding process.[6]

General Synthetic Strategy:

-

An activated oxazolidinone core, often bearing a tosylate or mesylate leaving group, is reacted with N-Boc-N'-methylethylenediamine in the presence of a non-nucleophilic base.

-

The primary amine of the protected diamine displaces the leaving group to form the desired C-N bond.

-

Subsequent deprotection of the Boc group under acidic conditions unmasks the secondary amine.

-

This newly revealed secondary amine can then be further functionalized, for example, by acylation, to complete the synthesis of the target antibiotic.

Caption: General workflow for the application of N1-Methylethane-1,2-diamine derivatives in the synthesis of oxazolidinone antibiotics.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the two methylene groups, and the amine protons. In the dihydrochloride salt, the amine protons will be broad and may exchange with residual water in the solvent. The chemical shifts of the methylene groups adjacent to the nitrogen atoms will be downfield due to the electron-withdrawing effect of the protonated nitrogens.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals for the three carbon atoms in the molecule, confirming the asymmetry of the structure.

Note: For reference, the ¹³C NMR spectrum of the free base, N-methylethylenediamine, shows signals for the three distinct carbon environments.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for N-H stretching of the ammonium salts, C-H stretching of the alkyl groups, and N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion of the free base (C₃H₁₀N₂) upon ionization, as the hydrochloride salt will dissociate in the mass spectrometer. The expected exact mass of the free base is 74.0844 g/mol .[3]

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following information is based on the safety data for the free base, N-methylethylenediamine, and should be considered as a minimum standard for handling the dihydrochloride salt.[9][10]

| Hazard Category | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor (for the free base). | Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[9] |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] |

| Toxicity | Harmful if swallowed or inhaled. | Avoid ingestion and inhalation. Work in a chemical fume hood.[11] |

| Incompatible Materials | Acids, acid chlorides, acid anhydrides, strong oxidizing agents. | Store away from incompatible materials.[10] |

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from sources of ignition and incompatible materials.[11]

Conclusion: A Cornerstone for Future Drug Discovery

This compound is more than just a chemical intermediate; it is a testament to the power of small, strategically designed molecules to unlock complex synthetic pathways. Its proven role in the creation of vital antibiotics underscores its importance in the ongoing battle against infectious diseases. This guide has provided a comprehensive technical overview, designed to empower researchers with the knowledge to confidently and effectively utilize this valuable building block. As the quest for novel therapeutics continues, the strategic application of foundational molecules like this compound will undoubtedly remain a cornerstone of innovation in drug discovery.

References

-

BenchChem. (n.d.). Literature review of N-Boc-N-methylethylenediamine applications in medicinal chemistry. Retrieved from BenchChem website.[6]

-

BenchChem. (n.d.). Application Note: Protocol for Boc Deprotection of N-Boc-N-methylethylenediamine. Retrieved from BenchChem website.[5]

-

Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific website.[11]

-

Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine. Retrieved from Chem-Impex website.[12]

-

MySkinRecipes. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from MySkinRecipes website.[4]

-

Achmem. (n.d.). N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. Retrieved from Achmem website.[13]

-

ChemicalBook. (n.d.). N-METHYLETHYLENEDIAMINE - Safety Data Sheet. Retrieved from ChemicalBook website.[9]

-

Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from Sigma-Aldrich website.[14]

-

Synthetic Communications. (n.d.). A convenient one-pot synthesis of mono-Boc-protected diamines.[15]

-

ResearchGate. (n.d.). Scheme (1). Synthesis of Linezolid. Retrieved from ResearchGate.[16]

-

PubChem. (n.d.). Methanediamine dihydrochloride. Retrieved from PubChem.[17]

-

PubMed. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Retrieved from PubMed.[18]

-

MDPI. (n.d.). Development of Delpazolid for the Treatment of Tuberculosis. Retrieved from MDPI website.[7]

-

Eureka | Patsnap. (n.d.). Synthesis method of linezolid intermediate. Retrieved from Eureka | Patsnap.[19]

-

Google Patents. (n.d.). Preparation method of linezolid and preparation thereof. Retrieved from Google Patents.[20]

-

Apollo Scientific. (2022). N1,N1-Dimethyl-1-phenylethane-1,2-diamine. Retrieved from Apollo Scientific website.[21]

-

PubChem. (n.d.). N-Methylethylenediamine. Retrieved from PubChem.[3]

-

Synquest Labs. (n.d.). N-Methylethylenediamine. Retrieved from Synquest Labs website.[10]

-

MySkinRecipes. (n.d.). N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. Retrieved from MySkinRecipes website.[22]

-

Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine. Retrieved from Chem-Impex website.[12]

-

ResearchGate. (2020). Development of Delpazolid for the Treatment of Tuberculosis. Retrieved from ResearchGate.[23]

-

ResearchGate. (n.d.). (A). Synthetic scheme showing that delpazolid can be synthesised in.... Retrieved from ResearchGate.[24]

-

PubChem. (n.d.). Methanediamine dihydrochloride. Retrieved from PubChem.[17]

-

CymitQuimica. (n.d.). N1-Methylethane-1,2-diamine DiHCl. Retrieved from CymitQuimica website.[2]

-

ChemicalBook. (n.d.). N1,N1-DIETHYLETHANE-1,2-DIAMINE DIHYDROCHLORIDE CAS. Retrieved from ChemicalBook website.

-

Sigma-Aldrich. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from Sigma-Aldrich website.[25]

-

Working Group for New TB Drugs. (n.d.). Delpazolid (LCB01-0371). Retrieved from Working Group for New TB Drugs website.

-

eMolecules. (n.d.). N1-Methylethane-1,2-diamine DiHCl | 64670-85-5. Retrieved from eMolecules website.[1]

-

Sigma-Aldrich. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from Sigma-Aldrich website.[26]

-

CP Lab Safety. (n.d.). N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. Retrieved from CP Lab Safety website.[27]

-

PMC - NIH. (n.d.). Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis. Retrieved from PMC - NIH website.[28]

-

Wikipedia. (n.d.). 1,1-Dimethylethylenediamine. Retrieved from Wikipedia.[29]

-

PrepChem.com. (n.d.). Synthesis of N-Boc-N,N'-dimethylethylene diamine. Retrieved from PrepChem.com.[6]

- Google Patents. (n.d.). Synthesis method of N-BOC-ethylenediamine.

- ChemicalBook. (n.d.). N-METHYLETHYLENEDIAMINE(109-81-9) 13C NMR spectrum.

Sources

- 1. eMolecules N1-Methylethane-1,2-diamine DiHCl | 64670-85-5 | MFCD11846207 | Fisher Scientific [fishersci.com]

- 2. N1-Methylethane-1,2-diamine DiHCl | CymitQuimica [cymitquimica.com]

- 3. N-Methylethylenediamine | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. N-METHYLETHYLENEDIAMINE - Safety Data Sheet [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. achmem.com [achmem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. bioorg.org [bioorg.org]

- 15. researchgate.net [researchgate.net]

- 16. Methanediamine dihydrochloride | CH6N2.2ClH | CID 171572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis method of linezolid intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 19. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. N1,N1-DIETHYLETHANE-1,2-DIAMINE DIHYDROCHLORIDE CAS#: 52198-62-6 [m.chemicalbook.com]

- 25. Delpazolid (LCB01-0371) | Working Group for New TB Drugs [newtbdrugs.org]

- 26. calpaclab.com [calpaclab.com]

- 27. Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 29. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of N1-Methylethane-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of N1-Methylethane-1,2-diamine dihydrochloride, a compound of interest in various chemical and pharmaceutical research domains. We will delve into its structural elucidation through modern analytical techniques, explore its synthesis, and discuss the key features of its molecular architecture.

Introduction: The Significance of this compound

This compound, with the chemical formula C₃H₁₂Cl₂N₂, is the hydrochloride salt of N-methylethylenediamine.[1] The presence of two primary amine groups and a methyl group on one of the nitrogen atoms makes it a versatile building block in organic synthesis. Its dihydrochloride form enhances its stability and solubility in aqueous solutions, rendering it suitable for a variety of applications, including as a medical intermediate.[2] Understanding its precise molecular structure is paramount for predicting its reactivity, designing novel synthetic routes, and exploring its potential applications in fields such as coordination chemistry and drug discovery.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central ethylenediamine backbone with a methyl substituent on one of the nitrogen atoms. The protonation of both nitrogen atoms by hydrochloric acid results in the formation of a dicationic species, with two chloride anions providing charge balance.

Key Structural Parameters

The molecule possesses a degree of conformational flexibility around the C-C and C-N bonds. In the solid state, the conformation is likely to be influenced by crystal packing forces and the formation of an extensive hydrogen-bonding network.

Stereochemistry

N1-Methylethane-1,2-diamine does not contain any chiral centers, and therefore, it is an achiral molecule.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the protonated amino groups.

-

N-H protons: The protons on the nitrogen atoms will likely appear as broad signals due to quadrupolar relaxation and exchange with the solvent. Their chemical shift will be significantly downfield.

-

Methylene protons (-CH₂-CH₂-): The four methylene protons will likely appear as complex multiplets in the aliphatic region of the spectrum.

-

Methyl protons (-CH₃): The three protons of the methyl group will appear as a singlet, shifted downfield due to the adjacent protonated nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon skeleton. We expect to see three distinct signals:

-

One signal for the methyl carbon.

-

Two signals for the two methylene carbons, which are chemically non-equivalent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would likely show a base peak corresponding to the dicationic species [C₃H₁₂N₂]²⁺ or the monocationic species [C₃H₁₁N₂]⁺ after the loss of a proton. Fragmentation patterns would involve the cleavage of C-C and C-N bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational modes include:

-

N-H stretching: Broad and strong bands in the region of 3200-2800 cm⁻¹, characteristic of ammonium salts.

-

C-H stretching: Bands in the 3000-2850 cm⁻¹ region.

-

N-H bending: A band around 1600-1500 cm⁻¹.

-

C-N stretching: A band in the 1250-1020 cm⁻¹ region.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reaction of a suitable starting material with methylamine, followed by treatment with hydrochloric acid.

A Plausible Synthetic Protocol

A potential synthetic route, adapted from methods for similar diamines, is outlined below.[4][5]

Step 1: Synthesis of N-Methylethane-1,2-diamine

This step can be achieved by the reductive amination of aminoacetaldehyde with methylamine or by the reaction of ethylene oxide with methylamine followed by amination. A more direct laboratory-scale synthesis might involve the reaction of a protected ethylenediamine derivative with a methylating agent, followed by deprotection.

Step 2: Formation of the Dihydrochloride Salt

The crude N-methylethane-1,2-diamine is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The this compound will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Summary

| Property | Value | Source |

| Chemical Formula | C₃H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 147.05 g/mol | |

| CAS Number | 64670-85-5 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | |

| InChI | 1S/C3H10N2.2ClH/c1-5-3-2-4;;/h5H,2-4H2,1H3;2*1H | [1] |

| InChIKey | TTYAMYGZPMSITF-UHFFFAOYSA-N | [1] |

| SMILES | NCCNC.[H]Cl.[H]Cl |

Experimental Workflows

Workflow for Structural Elucidation

Caption: A typical workflow for the synthesis and structural elucidation of this compound.

Logical Relationships of Structural Features

Caption: The relationship between the molecular structure and the macroscopic properties of the compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. By combining theoretical knowledge with data from related compounds, we have established a strong foundation for understanding its chemical properties and behavior. Further experimental investigation, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis of the dihydrochloride salt, will provide a more refined understanding of this versatile molecule and pave the way for its broader application in scientific research and development.

References

- Kim, M., Yoo, J., & Koo, J. (1970). The Crystal Structure of Ethylenediamine Dihydrochloride. Journal of the Korean Chemical Society, 14(2), 139-145.

-

MySkinRecipes. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2018193482A1 - Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl).

-

ResearchGate. (n.d.). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]

Sources

- 1. N1-Methylethane-1,2-diamine DiHCl | CymitQuimica [cymitquimica.com]

- 2. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 3. koreascience.kr [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. WO2018193482A1 - Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl)-dihydrochloride(trientine dihydrochloride) - Google Patents [patents.google.com]

An In-depth Technical Guide to N1-Methylethane-1,2-diamine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Diamine Building Block

N1-Methylethane-1,2-diamine dihydrochloride, also known as N-methylethylenediamine dihydrochloride, is a valuable and versatile building block in modern organic and medicinal chemistry. Its structure, featuring a primary and a secondary amine separated by a two-carbon linker, provides a unique scaffold for the synthesis of a wide array of more complex molecules. The dihydrochloride salt form enhances its stability and solubility, making it a convenient reagent for various synthetic transformations. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a particular focus on its role in drug development as a ligand for metal complexes and a component of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 64670-85-5 | [1] |

| Molecular Formula | C₃H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 147.05 g/mol | [2] |

| Appearance | Solid | [3] |

| Synonyms | N-Methylethylenediamine Dihydrochloride, 2-(Methylamino)ethanamine dihydrochloride | [1] |

Synthesis of this compound: A Plausible Multi-Step Approach

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-N-methylethanamine Hydrochloride

This initial step involves the conversion of the hydroxyl group of 2-(methylamino)ethanol to a chloride. Thionyl chloride is a common and effective reagent for this transformation.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-(methylamino)ethanol in a suitable solvent such as dichloromethane.[4]

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution over a period of 1 to 1.5 hours.[4]

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.[4]

-

The reaction can then be heated to a moderate temperature (e.g., 50°C) for a couple of hours to ensure completion.[4]

-

Evaporate the solvent under reduced pressure. The residue can be taken up in a solvent like toluene and re-evaporated to remove any remaining traces of thionyl chloride.[4] The resulting solid is 2-chloro-N-methylethanamine hydrochloride.

Step 2: Synthesis of N1-Methylethane-1,2-diamine

The chloroamine hydrochloride intermediate is then reacted with ammonia in a nucleophilic substitution reaction to form the desired diamine. This reaction is analogous to the synthesis of related diamines where a chloroethylamine hydrochloride is reacted with an amine.[5]

Experimental Protocol:

-

The reaction is typically carried out in an autoclave due to the volatility of ammonia and the potential need for elevated pressure and temperature.[5]

-

Charge the autoclave with an aqueous or alcoholic solution of ammonia.

-

Add the 2-chloro-N-methylethanamine hydrochloride to the ammonia solution.

-

Seal the autoclave and heat the reaction mixture. Reaction temperatures can range from 100-200°C with pressures from 0.52-1.60 MPa, depending on the specific substrate and solvent.[5][6]

-

After the reaction is complete (typically monitored by TLC or GC), cool the autoclave to room temperature.

-

The resulting mixture will contain the free base of N1-methylethane-1,2-diamine, ammonium chloride, and any unreacted starting materials.

Step 3: Formation and Purification of this compound

The final step involves the conversion of the free base to its dihydrochloride salt and subsequent purification.

Experimental Protocol:

-

After the amination reaction, the mixture is typically made basic with a strong base like sodium hydroxide to ensure the diamine is in its free base form.[7]

-

The free base can be extracted into an organic solvent.

-

To the organic solution of the diamine, add an essentially stoichiometric amount of hydrogen chloride (either as a gas or dissolved in a suitable solvent like isopropanol).[7] This will precipitate the dihydrochloride salt.

-

The precipitation can be enhanced by cooling the mixture.[7]

-

The solid this compound is then collected by filtration, washed with a cold solvent, and dried under vacuum.[7]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of N-methylethylenediamine (the free base) would show distinct signals for the methyl group, the two methylene groups, and the amine protons.[8] Upon formation of the dihydrochloride salt, the chemical shifts of the protons adjacent to the nitrogen atoms would be expected to shift downfield due to the electron-withdrawing effect of the protonated ammonium groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule: the methyl carbon and the two methylene carbons. The chemical shifts can be estimated based on standard correlation tables.[9][10] The carbon attached to the secondary amine (N1) would likely have a different chemical shift than the carbon attached to the primary amine (N2).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the primary and secondary ammonium groups. C-H stretching and bending vibrations from the methyl and methylene groups will also be present. The spectrum of the related N,N-dimethylethylenediamine shows characteristic peaks that can be used as a reference.[11]

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of the free base, N-methylethylenediamine, would show a molecular ion peak corresponding to its molecular weight.

Applications in Drug Development and Medicinal Chemistry

The ethylenediamine moiety is a recognized pharmacophore and is present in numerous bioactive compounds.[12] N1-Methylethane-1,2-diamine serves as a key building block in the synthesis of various molecules with therapeutic potential.

Ligands for Anticancer Metal Complexes

A significant application of diamine ligands is in the development of platinum-based anticancer drugs.[13][14] Cisplatin, a widely used chemotherapeutic agent, exerts its effect by binding to DNA.[13] Second and third-generation platinum drugs, such as carboplatin and oxaliplatin, utilize diamine ligands to modulate the drug's reactivity, toxicity, and spectrum of activity.[15] The steric and electronic properties of the diamine ligand can influence the stability of the platinum complex and its interaction with biological targets.[3] N1-Methylethane-1,2-diamine can be used to synthesize novel platinum(II) and platinum(IV) complexes with potentially improved pharmacological profiles.[3]

Caption: General scheme for the synthesis of a platinum-diamine complex.

Building Block for Bioactive Molecules

Beyond its use in coordination chemistry, N1-Methylethane-1,2-diamine is a valuable intermediate in the synthesis of a variety of organic molecules with potential biological activity. The presence of two nucleophilic nitrogen atoms at different positions allows for selective functionalization to create diverse molecular scaffolds. Diamines are common motifs in biologically active compounds, and their conformational restriction can lead to enhanced binding affinity with biological targets.[16] For instance, derivatives of ethylenediamine have been investigated for their cytotoxic activity against various cancer cell lines.[12]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important building block for researchers and scientists in the field of drug development. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its amine functional groups make it an attractive starting material for the creation of novel therapeutic agents. Its role in the development of new metal-based anticancer drugs and as a scaffold for other bioactive molecules underscores its significance in medicinal chemistry. Further exploration of the biological activities of compounds derived from this diamine is a promising avenue for future research.

References

Click to expand

Sources

- 1. N1-Methylethane-1,2-diamine DiHCl | CymitQuimica [cymitquimica.com]

- 2. 109-81-9|N1-Methylethane-1,2-diamine|BLD Pharm [bldpharm.com]

- 3. Bulky N(,N)-(di)alkylethane-1,2-diamineplatinum(II) compounds as precursors for generating unsymmetrically substituted platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N-Diethylethylenediamine(100-36-7) 1H NMR spectrum [chemicalbook.com]

- 5. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 6. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 7. US3944616A - Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride - Google Patents [patents.google.com]

- 8. N-METHYLETHYLENEDIAMINE(109-81-9) 1H NMR [m.chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacy180.com [pharmacy180.com]

- 16. chemrxiv.org [chemrxiv.org]

Spectroscopic Characterization of N1-Methylethane-1,2-diamine Dihydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N1-Methylethane-1,2-diamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct spectral data for the dihydrochloride salt is not extensively published, this guide will leverage the available data for the corresponding free base, N1-Methylethane-1,2-diamine, to predict and interpret the spectroscopic characteristics of its dihydrochloride form, grounded in fundamental principles of chemical spectroscopy.

Introduction: The Significance of this compound

N1-Methylethane-1,2-diamine and its salts are versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, ligands for catalysis, and as curing agents for epoxy resins. The dihydrochloride salt offers improved stability and handling characteristics compared to the volatile and corrosive free base. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound, ensuring the reliability of downstream applications. This guide provides a detailed examination of its key spectroscopic signatures.

Molecular Structure and its Spectroscopic Implications

The structure of N1-Methylethane-1,2-diamine features a primary amine, a secondary amine, and an ethylene bridge. In the dihydrochloride salt, both nitrogen atoms are protonated, forming ammonium centers. This protonation is the dominant factor influencing the spectroscopic data, particularly in NMR and IR spectroscopy, when compared to the free base.

Molecular Structure Visualization

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amine groups in the dihydrochloride salt leads to significant downfield shifts in the ¹H and ¹³C NMR spectra compared to the free base due to the deshielding effect of the positive charges.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and amine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.8 | Singlet | 3H |

| -CH₂-CH₂- | ~3.4 - 3.6 | Multiplets | 4H |

| -NH₂⁺- | Broad | 2H | |

| -NH₃⁺ | Broad | 3H |

Note: The chemical shifts for the amine protons (-NH₂⁺- and -NH₃⁺) are highly dependent on the solvent and concentration and will likely appear as broad signals due to quadrupole broadening and exchange with residual water.

Interpretation and Causality:

-

Methyl Protons (-CH₃): The singlet at approximately 2.8 ppm is attributed to the three equivalent protons of the methyl group attached to a protonated nitrogen. The downfield shift compared to the free base is a direct consequence of the electron-withdrawing nature of the adjacent ammonium group.

-

Methylene Protons (-CH₂-CH₂-): The two methylene groups are diastereotopic and will appear as complex multiplets in the region of 3.4 - 3.6 ppm. Their significant downfield shift is due to the deshielding effect of the two adjacent positively charged nitrogen atoms.

-

Amine Protons (-NH₂⁺- and -NH₃⁺): These protons are acidic and undergo rapid exchange, leading to broad signals. Their chemical shifts can vary significantly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~33 |

| -CH₂-NH₃⁺ | ~38 |

| -CH₂-NH₂⁺-CH₃ | ~45 |

Interpretation and Causality:

-

Methyl Carbon (-CH₃): The signal around 33 ppm corresponds to the methyl carbon.

-

Methylene Carbons (-CH₂-): The two methylene carbons are chemically inequivalent and are expected to appear at approximately 38 ppm and 45 ppm. The downfield positions are a result of the inductive effect of the adjacent ammonium groups.

For comparative purposes, spectral data for the free base, N-Methylethylenediamine, can be found in public databases such as ChemicalBook and PubChem.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H and C-H bonds.

Table 3: Key IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium |

| C-H Bend (Aliphatic) | 1470 - 1350 | Medium |

Interpretation and Causality:

-

N-H Stretching: The most prominent feature will be a very broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in ammonium salts. This broadness is due to extensive hydrogen bonding.

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear as medium intensity bands in the 2950-2850 cm⁻¹ range.

-

N-H Bending: The N-H bending vibrations of the primary and secondary ammonium groups are expected in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) would be the preferred method. The spectrum would be expected to show the molecular ion of the free base.

Table 4: Expected Mass Spectrometry Data for N1-Methylethane-1,2-diamine

| Ion | m/z |

| [M+H]⁺ | 75.13 |

Note: The molecular weight of the free base (C₃H₁₀N₂) is 74.12 g/mol . The mass spectrum will show the protonated molecule.

Fragmentation Pathway:

The primary fragmentation pathway in the mass spectrum of N-methylethylenediamine involves the cleavage of the C-C bond, leading to the formation of stable iminium ions.

Fragmentation Diagram

Caption: Proposed mass spectrometry fragmentation of N1-Methylethane-1,2-diamine.

The most abundant fragment ion is typically observed at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ ion, resulting from the cleavage of the C-C bond adjacent to the secondary amine. Another significant fragment is often seen at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion.[3]

Experimental Protocols

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water).

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By understanding the influence of protonation on the spectral features of the free base, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided tables, interpretations, and experimental protocols serve as a valuable resource for scientists and professionals working with this compound.

References

-

N-Methylethylenediamine. PubChem. Available from: [Link]

Sources

A Technical Guide to the Potential Biological Activities of N¹-Methylethane-1,2-diamine Dihydrochloride and its Derivatives

This guide provides a comprehensive technical overview of N¹-Methylethane-1,2-diamine dihydrochloride, focusing on its role as a versatile scaffold for the synthesis of novel, biologically active compounds. While the direct pharmacological profile of the parent compound is not extensively documented, its structural motif is a cornerstone in a multitude of potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into the untapped potential of this chemical entity.

Introduction: The N¹-Methylethane-1,2-diamine Scaffold

N¹-Methylethane-1,2-diamine dihydrochloride is a simple, yet highly functionalized, organic molecule. Its primary value in the realm of drug discovery lies in its identity as a vicinal diamine, a structural feature present in numerous biologically active molecules[1][2]. The presence of both a primary and a secondary amine provides two distinct points for chemical modification, allowing for the creation of diverse molecular libraries with varied physicochemical properties.

1.1 Chemical Properties and Synthetic Versatility

The dihydrochloride salt form ensures stability and enhances solubility in aqueous media, simplifying its use in various synthetic protocols. The differential reactivity of the primary (NH₂) and secondary (N¹-H) amines can be exploited to achieve selective N-substitution, paving the way for the rational design of asymmetrically substituted derivatives. This strategic derivatization is key to exploring a wide range of biological targets.

Hypothesized Biological Activities of N¹-Methylethane-1,2-diamine Derivatives

The true potential of N¹-Methylethane-1,2-diamine dihydrochloride is realized in the biological activities of its derivatives. By serving as a foundational building block, it provides access to compounds with potential applications across several therapeutic areas.

2.1 Oncology

The ethylenediamine backbone is a well-established pharmacophore in oncology. Derivatives of this scaffold have demonstrated significant cytotoxic and antitumor properties through various mechanisms.

-

Cytotoxicity in Solid Tumors: N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have been shown to induce cell cycle arrest and apoptosis in human lung, breast, and prostate cancer cell lines, often through the disruption of the mitochondrial membrane potential[3][4][5].

-

Metal-Based Chemotherapeutics: Vicinal diamines are crucial ligands in the design of platinum- and palladium-based anticancer agents. These complexes, analogous to cisplatin, can be formed from N¹-methylethane-1,2-diamine derivatives, with the substituents on the diamine ligand modulating the complex's stability, solubility, and antitumor activity[6][7][8]. The steric and electronic properties of these substituents are critical for optimizing efficacy[6].

2.2 Infectious Diseases

N-substituted diamines are a promising class of antimicrobial and antiparasitic agents. The lipophilicity and structure of the N-substituents are often directly correlated with the potency and spectrum of activity.

-

Antibacterial and Antifungal Activity: N-acylation of diamines has yielded compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal species[9]. The length of the alkyl chain is a key determinant of antimicrobial efficacy, with chain lengths of 11-15 carbons often showing the highest activity[10][11].

-

Antiparasitic Applications: N,N'-disubstituted diamines have demonstrated significant in vitro activity against a range of parasites, including Leishmania, Trypanosoma, and Plasmodium falciparum[12][13][14]. The mechanism of action is thought to involve the disruption of polyamine synthesis, which is essential for parasite proliferation[12].

2.3 Neuropharmacology

The ethylenediamine scaffold is present in numerous centrally active agents, highlighting its ability to be incorporated into molecules that can cross the blood-brain barrier.

-

Receptor Modulation: Mono N-aryl derivatives of ethylenediamine have been identified as GABAA receptor blockers, suggesting potential applications in the development of novel antidepressants[15]. Furthermore, diamine-based structures have been successfully employed to create dual-action ligands, such as histamine H₃ receptor antagonists with serotonin reuptake inhibitory activity[16].

-

NMDA Receptor Antagonism: While more complex derivatives, arylcyclohexylamines, are known for their potent NMDA receptor antagonism, the underlying diamine motif is a key component of their structure, suggesting that simpler derivatives could be explored for more subtle modulatory effects[17].

2.4 Other Therapeutic Areas

The versatility of the N¹-methylethane-1,2-diamine scaffold extends to other areas of pharmacology:

-

Antihistaminic and Anti-allergic Agents: Ethylenediamine is a core component of several first-generation antihistamines. Novel derivatives have been designed as potent H1 receptor antagonists with mast cell-stabilizing properties[18][19].

-

Cardiovascular Effects: Certain N-alkylamide derivatives have been shown to possess vasodilatory properties, indicating potential applications in cardiovascular medicine[20].

Rationale for Experimental Investigation: A Scaffold-Based Drug Discovery Approach

A drug discovery program centered on N¹-Methylethane-1,2-diamine dihydrochloride would be predicated on a scaffold-based, parallel synthesis strategy. The objective is to rapidly generate a library of diverse derivatives and screen them against a panel of biological targets to identify promising lead compounds.

The differential reactivity of the two amine groups allows for a combinatorial approach. The primary amine can be selectively reacted under certain conditions, followed by modification of the secondary amine, or both can be reacted simultaneously. This flexibility enables the synthesis of a wide array of N-alkyl, N-aryl, N-acyl, and N-heterocyclic derivatives.

The following workflow outlines a logical progression for such a program: